molecular formula C6H18Si2Te B3138437 (Bis(trimethylsilyl))telluride CAS No. 4551-16-0

(Bis(trimethylsilyl))telluride

Cat. No.: B3138437
CAS No.: 4551-16-0
M. Wt: 274 g/mol
InChI Key: VMDCDZDSJKQVBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Bis(trimethylsilyl))telluride is an organotellurium compound with the chemical formula C6H18Si2Te. It is a colorless liquid or solid with a distinctive odor and is soluble in organic solvents such as ether and carbon disulfide . This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Mechanism of Action

Target of Action

The primary targets of (Bis(trimethylsilyl))telluride are pre-formed colloidal metal nanoparticles . These nanoparticles react with this compound to form their corresponding tellurides .

Mode of Action

This compound interacts with its targets, the metal nanoparticles, and converts them into their corresponding tellurides . For instance, nanoparticles of Pd, Pt, and Ni convert into nanoscale particles of the layered transition metal dichalcogenides PdTe2, PtTe2, and NiTe2 upon reaction with this compound .

Biochemical Pathways

The interaction of this compound with metal nanoparticles leads to the formation of nanoscale transition metal tellurides . This process expands the toolbox of solution-phase reactions converting metal nanoparticle reagents to derivative compounds .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a boiling point of 74°c (11 mmhg) .

Result of Action

The result of the action of this compound is the formation of nanoscale transition metal tellurides . These tellurides are important materials for a variety of applications, including thermoelectrics, catalysis, superconductivity, electronics, and optics .

Action Environment

This compound is stable in air but reacts with strong oxidizing agents . It’s sensitive and reacts slowly with moisture/water . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as humidity and the presence of oxidizing agents .

Chemical Reactions Analysis

(Bis(trimethylsilyl))telluride undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with strong oxidizing agents and can reduce carbonyl compounds such as aldehydes and ketones . In the presence of metal nanoparticles, it forms metal tellurides, such as PdTe2, PtTe2, and NiTe2 . These reactions are typically carried out under controlled conditions to ensure the desired product formation.

Scientific Research Applications

(Bis(trimethylsilyl))telluride has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of organotellurium compounds and metal tellurides . Industrially, it is used in the production of thin films and coatings through atomic layer deposition (ALD) techniques . Its reactivity and versatility make it a valuable compound in various fields of research and industry.

Comparison with Similar Compounds

(Bis(trimethylsilyl))telluride is similar to other organotellurium compounds, such as bis(triethylsilyl)tellurane and perfluoroalkyl trimethylstannyl tellurides . it is unique in its ability to form nanoscale transition metal tellurides with specific properties and applications . Compared to its analogs, this compound offers greater versatility and reactivity, making it a preferred choice for certain chemical syntheses and industrial processes.

Conclusion

This compound is a versatile and reactive organotellurium compound with significant applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and form valuable products makes it an important compound for scientific research and industrial production.

Properties

IUPAC Name

trimethyl(trimethylsilyltellanyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18Si2Te/c1-7(2,3)9-8(4,5)6/h1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDCDZDSJKQVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[Te][Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Si2Te
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288365
Record name 1,1,1,3,3,3-Hexamethyldisilatellurane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4551-16-0
Record name 1,1,1,3,3,3-Hexamethyldisilatellurane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4551-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,3,3,3-Hexamethyldisilatellurane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (BIS(TRIMETHYLSILYL))TELLURIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Bis(trimethylsilyl))telluride
Reactant of Route 2
(Bis(trimethylsilyl))telluride
Reactant of Route 3
(Bis(trimethylsilyl))telluride
Reactant of Route 4
(Bis(trimethylsilyl))telluride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.